

# (R)-BMS-816336 molecular weight

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## Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B2689726

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An In-depth Technical Guide to **(R)-BMS-816336**

## Core Subject: (R)-BMS-816336

**(R)-BMS-816336** is a potent and orally active small molecule inhibitor of the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1).[1][2] This enzyme is a key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol.[3][4] By inhibiting 11 $\beta$ -HSD1, **(R)-BMS-816336** and its related compounds effectively reduce the localized concentration of cortisol in tissues where the enzyme is expressed, such as adipose tissue and the liver.[3][5] This mechanism of action gives it therapeutic potential in the treatment of metabolic diseases, including type 2 diabetes and metabolic syndrome.[6][7]

## Chemical and Physical Properties

The fundamental chemical and physical properties of **(R)-BMS-816336** are summarized below.

Property	Value
Molecular Formula	C21H27NO3
Molecular Weight	341.44 g/mol [1][2]
CAS Number	1009583-83-8[1][2]

## Quantitative Biological Data

The inhibitory activity of **(R)-BMS-816336** and its related compound, BMS-816336, has been characterized across multiple species and cellular contexts. The following table summarizes key quantitative data.

Compound	Parameter	Species/Cell Line	Value
(R)-BMS-816336	IC50	Human 11 $\beta$ -HSD1	14.5 nM[1][2]
IC50	Mouse 11 $\beta$ -HSD1	50.3 nM[1][2]	
IC50	Cynomolgus Monkey 11 $\beta$ -HSD1	16 nM[1][2]	
BMS-816336	IC50	Human 11 $\beta$ -HSD1	3.0 nM[6][8]
IC50	HEK cells	37.3 nM	
IC50	3T3L1 cells	28.6 nM	
ED50	Cynomolgus Monkeys	0.12 mg/kg[7]	
ED50	Diet-Induced Obese (DIO) Mice	8.6 mg/kg	
Plasma EC50	DIO Mice	0.85 $\mu$ M	

## Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the activity of BMS-816336 and its related compounds.

### In Vitro 11 $\beta$ -HSD1 Inhibition Assay

The potency of **(R)-BMS-816336** and BMS-816336 against 11 $\beta$ -HSD1 is determined using an in vitro enzymatic assay. A common method involves the use of human embryonic kidney (HEK-293) cells that are stably transfected to express human 11 $\beta$ -HSD1.

- **Cell Culture and Lysate Preparation:** HEK-293 cells expressing 11 $\beta$ -HSD1 are cultured under standard conditions. The cells are harvested and lysed to release the enzyme.

- **Enzymatic Reaction:** The cell lysate containing 11 $\beta$ -HSD1 is incubated with a specific concentration of the substrate (e.g., cortisone) and the cofactor NADPH.
- **Inhibitor Addition:** Varying concentrations of the test compound, such as **(R)-BMS-816336**, are added to the reaction mixture.
- **Quantification of Cortisol Production:** The reaction is allowed to proceed for a set period, after which the amount of cortisol produced is quantified. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).
- **IC50 Determination:** The concentration of the inhibitor that results in a 50% reduction in cortisol production is determined as the IC50 value.

## In Vivo Pharmacodynamic Studies in Cynomolgus Monkeys

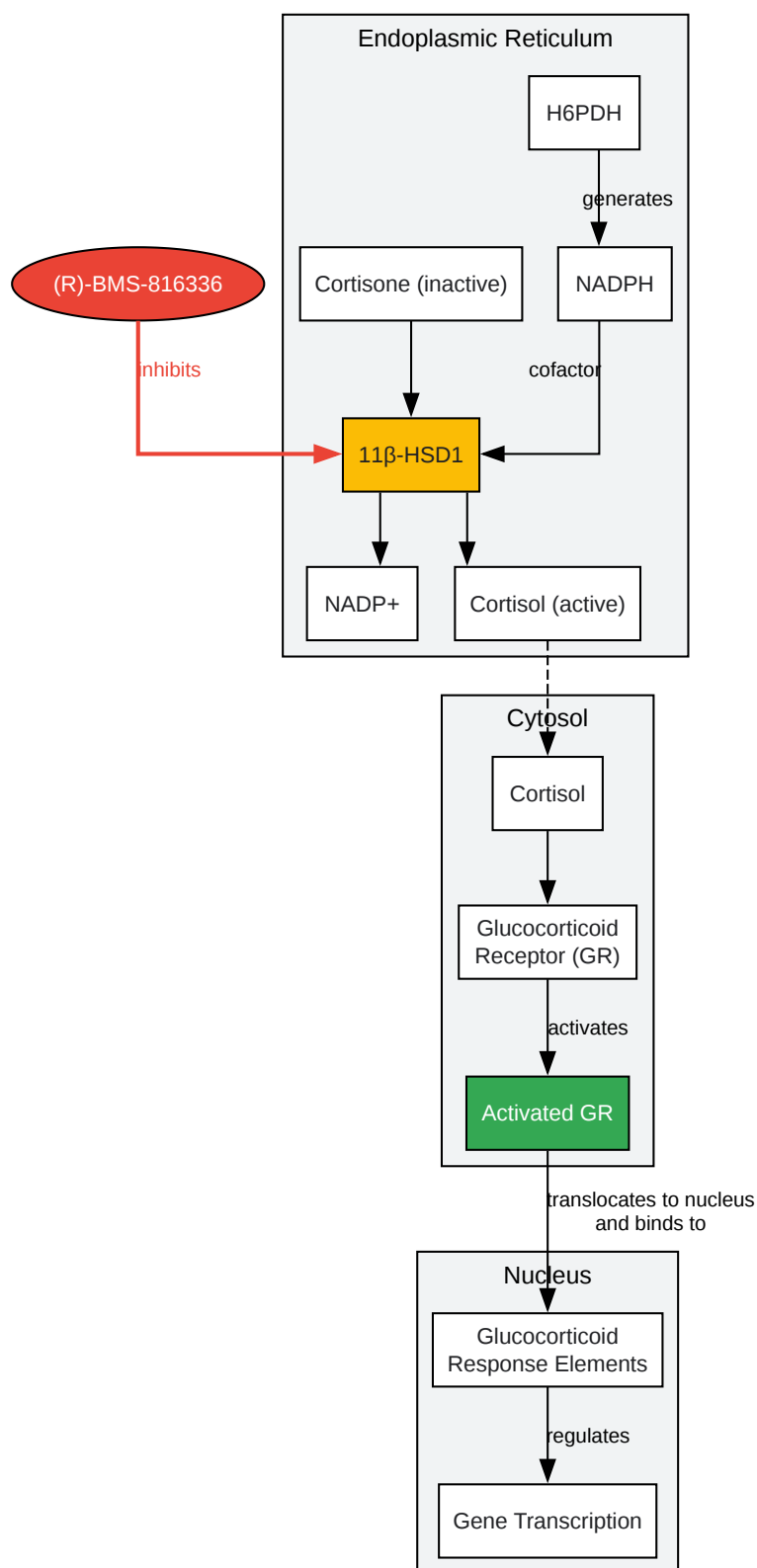
To assess the in vivo efficacy of these compounds, pharmacodynamic studies are conducted in animal models.

- **Animal Model:** Cynomolgus monkeys are often used as a relevant preclinical model.
- **Compound Administration:** BMS-816336 is administered orally to the monkeys at various doses.
- **Cortisone Challenge:** To measure the inhibition of 11 $\beta$ -HSD1 in vivo, a cortisone challenge is administered. This involves giving an oral dose of cortisone to the animals.
- **Blood Sampling and Analysis:** Blood samples are collected at multiple time points after the cortisone challenge. The plasma concentrations of cortisol and cortisone are measured using LC-MS/MS.
- **ED50 Calculation:** The dose of BMS-816336 that causes a 50% inhibition of the conversion of cortisone to cortisol is determined as the effective dose (ED50).<sup>[7]</sup>

## Signaling Pathways and Mechanisms

## 11 $\beta$ -HSD1-Mediated Glucocorticoid Activation

**(R)-BMS-816336** exerts its effects by inhibiting the 11 $\beta$ -HSD1 enzyme, which is located in the endoplasmic reticulum.[5] The enzyme utilizes NADPH as a cofactor, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH).[4] The inhibition of 11 $\beta$ -HSD1 by **(R)-BMS-816336** blocks the conversion of inactive cortisone to active cortisol, thereby reducing the activation of the glucocorticoid receptor (GR).

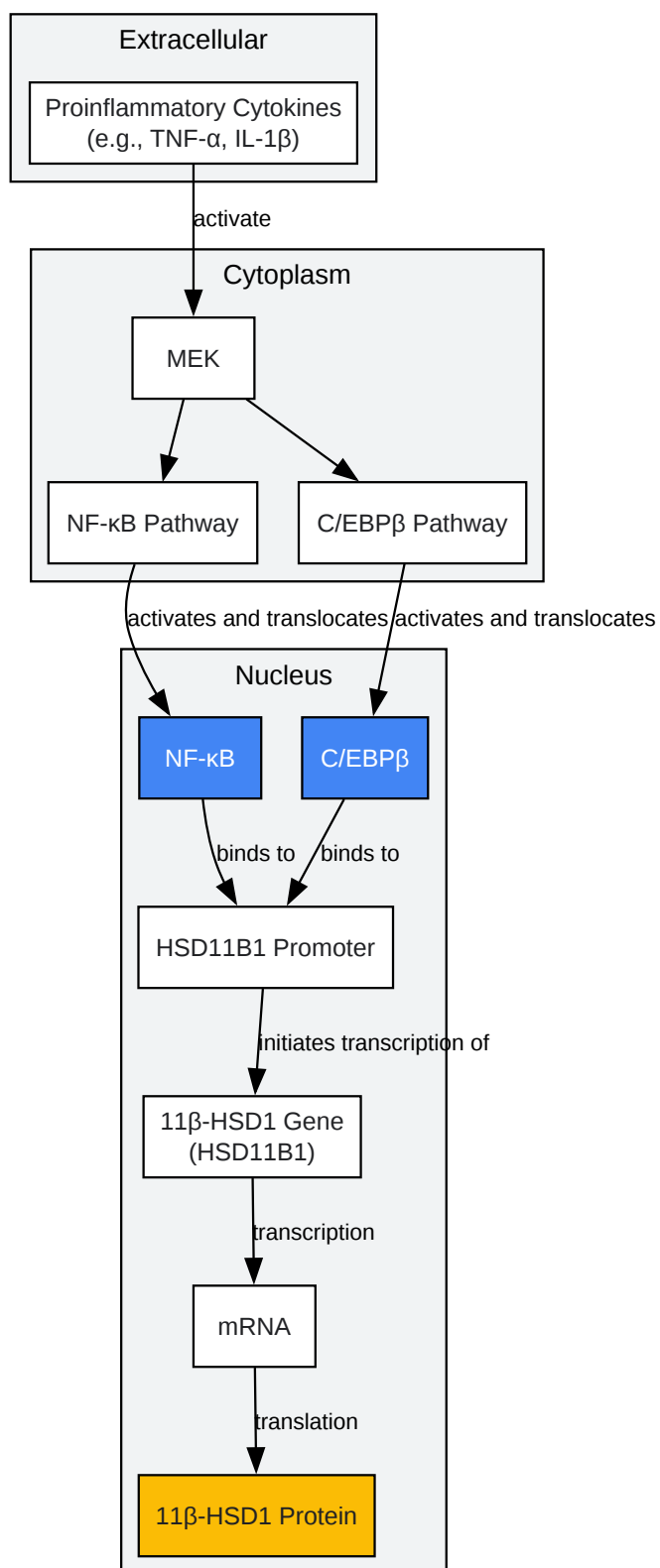


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Caption: Mechanism of **(R)-BMS-816336** action on glucocorticoid activation.

## Regulation of 11 $\beta$ -HSD1 Expression

The expression of the gene encoding 11 $\beta$ -HSD1 (HSD11B1) is regulated by various factors, including proinflammatory cytokines. In inflammatory states, cytokines like TNF- $\alpha$  and IL-1 $\beta$  can upregulate 11 $\beta$ -HSD1 expression through the activation of transcription factors such as NF- $\kappa$ B and C/EBP $\beta$ .<sup>[9][10]</sup>



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Caption: Proinflammatory regulation of 11 $\beta$ -HSD1 expression.

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